Phenoxyacetic acid
Overview
Description
Phenoxyacetic acid is an organic compound synthesized through the reaction of chloroacetic acid and phenol under alkaline conditions, employing the Williamson synthesis method. The process achieves optimal yields under specific conditions, such as a molar ratio of phenol to chloroacetic acid to sodium hydroxide of 0.9:1.1:2.4, at a temperature of 102°C for 5 hours, resulting in a product yield of 69% (S. Xiao, 2001). This synthesis route is notable for its industrial applicability due to the straightforward and efficient production of phenoxyacetic acid.
Synthesis Analysis
The synthesis of phenoxyacetic acid involves the reaction of phenol with chloroacetic acid, with variations in catalysts and conditions leading to different yields and efficiencies. For example, employing tetrabutylammonium iodide as a catalyst under optimal conditions can achieve a yield of 96.2% (Tian Chui-liang, 2004). Another method reported using cetyltrimethylammonium bromide as a catalyst, achieving a yield of 52.74% under conditions favoring a higher catalytic activity and accelerated synthesis (Huang Shang-feng, 2010).
Molecular Structure Analysis
The molecular structure of phenoxyacetic acid and its derivatives plays a crucial role in their chemical behavior and applications. Derivatives of phenoxyacetic acid have been synthesized to explore their potential as antagonists for gastrin/cholecystokinin-B receptors, showing the importance of the molecular structure in determining biological activity (Y. Takeda et al., 1998).
Chemical Reactions and Properties
Phenoxyacetic acid participates in various chemical reactions, forming derivatives with different chemical and biological activities. The synthesis of allyl phenoxyacetate through esterification of phenoxyacetic acid and allyl alcohol under catalysis by a strong acid cation exchange resin is one example, showing the reactivity of phenoxyacetic acid in esterification reactions (Meng Qing-zhao, 2004).
Physical Properties Analysis
The physical properties of phenoxyacetic acid, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are critical for its application in various industrial processes. However, detailed studies focusing on the physical properties of phenoxyacetic acid specifically were not identified in the current search, highlighting an area for future research.
Chemical Properties Analysis
Phenoxyacetic acid's chemical properties, including its reactivity with different reagents and under various conditions, determine its utility in the synthesis of a wide range of chemical compounds. Its ability to act as a precursor for the synthesis of potent gastrin/cholecystokinin-B receptor antagonists showcases its versatile chemical nature (Y. Takeda et al., 1998).
Safety And Hazards
Phenoxyacetic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-phenoxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPDWSOZIOUXRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5OCH2COOH, C8H8O3 | |
Record name | PHENOXYACETIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9025873 | |
Record name | Phenoxyacetic acid | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenoxyacetic acid appears as light tan powder or white solid. (NTP, 1992), Solid, Colourless needle-like crystals; sour sweet odour | |
Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Phenoxyacetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/959/ | |
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Boiling Point |
545 °F at 760 mmHg (Decomposes) (NTP, 1992), 285.00 °C. @ 760.00 mm Hg | |
Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
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Solubility |
1 to 5 mg/mL at 63 °F (NTP, 1992), 12 mg/mL at 10 °C, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |
Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
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Record name | Phenoxyacetic acid | |
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Product Name |
Phenoxyacetic acid | |
CAS RN |
122-59-8 | |
Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
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Record name | Phenoxyacetic acid | |
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Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
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Record name | Phenoxyacetic acid | |
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Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
208 to 212 °F (NTP, 1992), 98 - 99 °C | |
Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |
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Retrosynthesis Analysis
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Citations
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